

# Crystallographic Analysis of Thonzylamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Thonzylamine

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This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for **Thonzylamine** hydrochloride ( $C_{16}H_{23}N_4O^+ \cdot Cl^-$ ). The information presented is compiled from a definitive single-crystal X-ray diffraction study, offering crucial structural insights for researchers in pharmacology and drug development. **Thonzylamine** is an antihistamine and anticholinergic agent, and understanding its three-dimensional structure is fundamental for correlating its molecular conformation with its biological activity.<sup>[1][2]</sup>

## Crystallographic Data Summary

The crystallographic data for **Thonzylamine** hydrochloride has been determined through single-crystal X-ray analysis.<sup>[1]</sup> The compound crystallizes in the orthorhombic system, and the structure was solved using the heavy-atom method.<sup>[1]</sup> Key quantitative data are summarized in the table below for clear reference and comparison.

Parameter	Value
Chemical Formula	C <sub>16</sub> H <sub>23</sub> N <sub>4</sub> O <sup>+</sup> ·Cl <sup>-</sup>
Molecular Weight (Mr)	322.84
Crystal System	Orthorhombic
Space Group	Pca2 <sub>1</sub>
Unit Cell Dimensions	
a	9.916(3) Å
b	15.722(3) Å
c	10.840(8) Å
Unit Cell Volume (V)	1690(2) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4
Calculated Density (Dx)	1.27 Mg m <sup>-3</sup>
Radiation Wavelength (λ)	0.71073 Å (Mo Kα)
Absorption Coefficient (μ)	0.231 mm <sup>-1</sup>
Temperature (T)	293(1) K
Final R-factor	0.042 for 2218 observed reflections

## Experimental Protocols

The following sections detail the methodologies employed in the crystallographic study of **Thonzylamine** hydrochloride.[\[1\]](#)

### Crystal Growth

Colorless crystals of **Thonzylamine** hydrochloride were grown from a methanol solution by slow evaporation at room temperature. A suitable crystal for data collection, with approximate dimensions of 0.45 x 0.32 x 0.70 mm, was obtained by cutting a larger plate.

## Data Collection

The crystallographic data were collected at 293 K. Of the 2578 unique reflections measured, 2218 with  $I > 3\sigma(I)$  were considered observed and were used in the subsequent structure solution and refinement calculations.

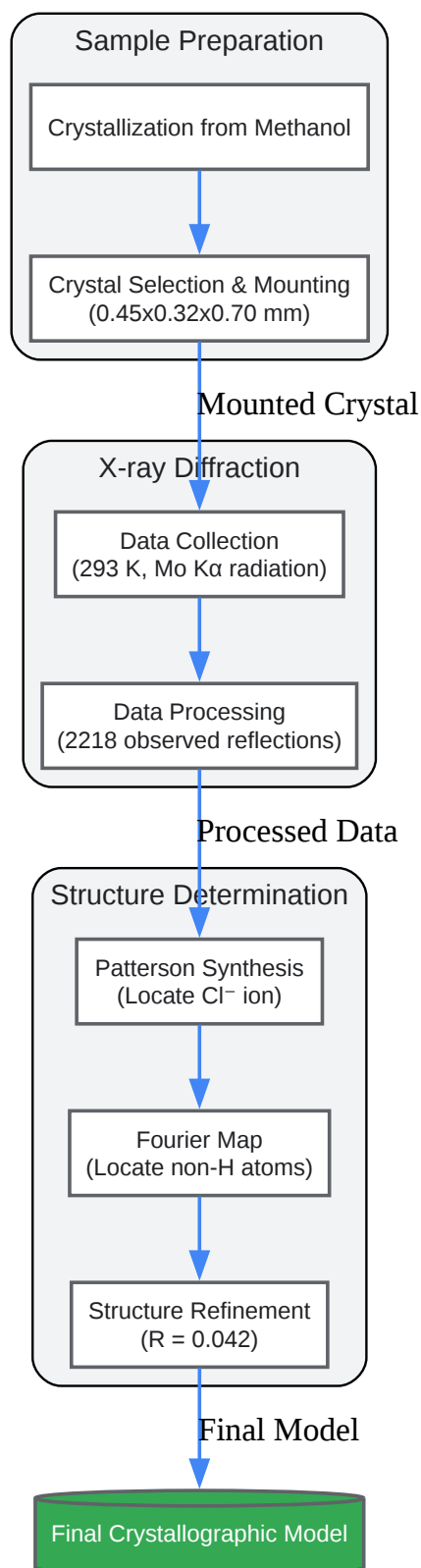
## Structure Solution and Refinement

The crystal structure was solved by the heavy-atom method. The initial positions of the chloride ion were determined from a three-dimensional Patterson synthesis. The coordinates of the non-hydrogen atoms were then located from a subsequent Fourier map.

Hydrogen atoms were included in the refinement at geometrically idealized positions (C-H and N-H distances of 0.95 Å) with an overall isotropic temperature factor. The refinement process converged with a final R-factor of 0.042 and a weighted R-factor (wR) of 0.061. The cation is protonated at the terminal dimethylamino group and forms a hydrogen bond with the chloride ion (N...Cl distance of 3.031(3) Å).

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.



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Workflow for **Thonzylamine** Hydrochloride Crystallography.

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## References

- 1. journals.iucr.org [journals.iucr.org]
- 2. go.drugbank.com [go.drugbank.com]
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